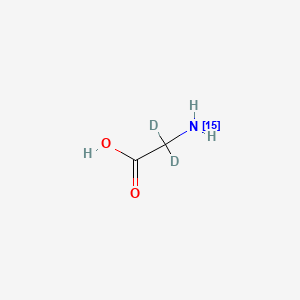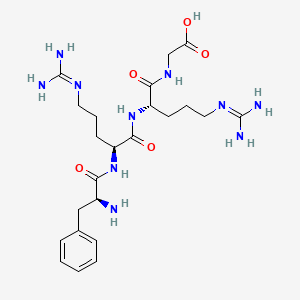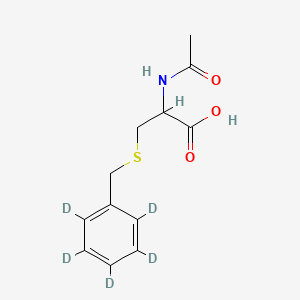
Glycine-15N,d2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycine-15N,d2 is an isotopically labeled analog of glycine, where the nitrogen atom is replaced with the isotope nitrogen-15 and the hydrogen atoms are replaced with deuterium. This compound is used extensively in scientific research due to its unique properties, which allow for detailed studies in various fields such as chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glycine-15N,d2 typically involves the incorporation of nitrogen-15 and deuterium into the glycine molecule. One common method involves the use of 15N-labeled ammonia and deuterated water in the presence of a catalyst to facilitate the incorporation of these isotopes into the glycine structure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity 15N-labeled ammonia and deuterated water, along with advanced catalytic systems to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Glycine-15N,d2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of glycine to glyoxylate and ammonia.
Reduction: Glycine can be reduced to form aminoacetaldehyde.
Substitution: Glycine can undergo substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalysts such as iron or copper.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
Oxidation: Glyoxylate and ammonia.
Reduction: Aminoacetaldehyde.
Substitution: Various substituted glycine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Glycine-15N,d2 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and reaction mechanisms.
Biology: Employed in metabolic studies to trace the incorporation of glycine into proteins and other biomolecules.
Medicine: Used in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: Applied in the development of new materials and chemical processes .
Mécanisme D'action
Glycine-15N,d2 exerts its effects primarily through its role as an inhibitory neurotransmitter in the central nervous system. It binds to glycine receptors, which are ligand-gated ion channels, leading to the opening of chloride channels and hyperpolarization of the neuron. This results in an inhibitory effect on neurotransmission .
Comparaison Avec Des Composés Similaires
Similar Compounds
Glycine-15N: Similar to Glycine-15N,d2 but without deuterium labeling.
Glycine-d2: Contains deuterium but not nitrogen-15.
Alanine-15N,d2: Another isotopically labeled amino acid with similar applications
Uniqueness
This compound is unique due to the dual labeling with both nitrogen-15 and deuterium, which provides enhanced sensitivity and specificity in various analytical techniques. This makes it particularly valuable in studies requiring precise tracking of molecular transformations and interactions .
Propriétés
Formule moléculaire |
C2H5NO2 |
|---|---|
Poids moléculaire |
78.07 g/mol |
Nom IUPAC |
2-(15N)azanyl-2,2-dideuterioacetic acid |
InChI |
InChI=1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5)/i1D2,3+1 |
Clé InChI |
DHMQDGOQFOQNFH-MYAGQKODSA-N |
SMILES isomérique |
[2H]C([2H])(C(=O)O)[15NH2] |
SMILES canonique |
C(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,10R)-10-(hydroxymethyl)-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one](/img/structure/B12409816.png)



![9-[[(2R,3R,4R)-6-carboxy-3,4,5-trihydroxy-3,4-dihydro-2H-pyran-2-yl]oxy]-1,7,14-trihydroxy-13-oxo-3-(2-oxopropyl)-5,6-dihydronaphtho[1,2-b]xanthene-2-carboxylic acid](/img/structure/B12409830.png)

![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12409848.png)
![benzyl N-hydroxy-N-[(2S)-4-methylpentan-2-yl]carbamate](/img/structure/B12409852.png)




![(7-amino-2-methylphenothiazin-3-ylidene)azanium;(7-amino-8-methylphenothiazin-3-ylidene)-dimethylazanium;dimethyl-[8-methyl-7-(methylamino)phenothiazin-3-ylidene]azanium;2-methyl-7-methyliminophenothiazin-10-ium-3-amine;tetrachloride](/img/structure/B12409869.png)
![N-[9-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12409892.png)
